2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester 2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester
Brand Name: Vulcanchem
CAS No.: 69701-99-1
VCID: VC16993193
InChI: InChI=1S/C10H16O4/c1-4-9(11)12-6-8-7-13-10(3,5-2)14-8/h4,8H,1,5-7H2,2-3H3
SMILES:
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester

CAS No.: 69701-99-1

Cat. No.: VC16993193

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester - 69701-99-1

Specification

CAS No. 69701-99-1
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate
Standard InChI InChI=1S/C10H16O4/c1-4-9(11)12-6-8-7-13-10(3,5-2)14-8/h4,8H,1,5-7H2,2-3H3
Standard InChI Key VWAQEEYHYXPMHK-UHFFFAOYSA-N
Canonical SMILES CCC1(OCC(O1)COC(=O)C=C)C

Introduction

Structural and Molecular Characteristics

Chemical Architecture

The compound’s structure combines a propenoic acid (acrylic acid) backbone with a 1,3-dioxolane ring. The dioxolane ring is a five-membered cyclic ether with two oxygen atoms at the 1- and 3-positions. At the 2-position of the ring, ethyl (CH2CH3-\text{CH}_2\text{CH}_3) and methyl (CH3-\text{CH}_3) groups are attached, while the 4-position hosts the ester-linked methyl acrylate group (COOCH2-\text{COOCH}_2-). This configuration imparts rigidity and polarity, affecting solubility and thermal stability.

The IUPAC name, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl prop-2-enoate, reflects this arrangement. Key identifiers include:

  • CAS No.: 69701-99-1

  • InChIKey: VWAQEEYHYXPMHK-UHFFFAOYSA-N

  • SMILES: CCC1(OCC(O1)COC(=O)C=C)C.

Comparative Structural Analysis

The dioxolane ring differentiates this compound from conventional acrylate esters like ethyl acrylate or methyl methacrylate. For instance, ethyl acrylate lacks cyclic ether groups, resulting in lower steric hindrance and higher flexibility. A comparative analysis of structural features is provided below:

CompoundKey Structural FeaturesMolecular Weight (g/mol)
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl esterDioxolane ring with ethyl/methyl substituents200.23
Ethyl acrylateLinear ester with ethyl group100.12
Methyl methacrylateMethyl ester with α-methyl group100.12

The dioxolane ring enhances thermal stability and may reduce crystallinity in polymers due to its bulky, non-planar structure .

Synthesis and Manufacturing

Challenges in Synthesis

  • Steric Hindrance: Bulky substituents on the dioxolane ring may slow reaction kinetics.

  • Purity Concerns: Byproducts from incomplete cyclization or esterification require rigorous purification via column chromatography or distillation.

Chemical Reactivity and Stability

Hydrolysis and Degradation

The ester group is susceptible to hydrolysis under acidic or basic conditions, yielding acrylic acid and the corresponding diol. For example:

C10H16O4+H2OCH2=CHCOOH+HOCH2(C(CH2CH3)(CH3)O2C2H3)\text{C}_{10}\text{H}_{16}\text{O}_4 + \text{H}_2\text{O} \rightarrow \text{CH}_2=\text{CHCOOH} + \text{HOCH}_2(\text{C}(\text{CH}_2\text{CH}_3)(\text{CH}_3)\text{O}_2\text{C}_2\text{H}_3)

The dioxolane ring remains stable under mild conditions but may undergo ring-opening in strong acids or bases.

Polymerization Behavior

The acrylate moiety enables free-radical polymerization, forming linear or cross-linked polymers. Initiation by peroxides or azo compounds generates radicals that propagate through the vinyl group. The dioxolane ring may act as a pendant group, influencing polymer properties:

  • Glass Transition Temperature (TgT_g): Increased TgT_g due to restricted chain mobility.

  • Solubility: Enhanced solubility in polar solvents like acetone or tetrahydrofuran .

Applications in Materials Science

Polymer and Coating Industries

While direct applications of this compound are understudied, its structural analogs are employed in:

  • Coatings: As a comonomer to improve adhesion and weather resistance.

  • Adhesives: Enhancing tackiness and flexibility in pressure-sensitive formulations.

  • Thermosetting Resins: Cross-linking agents for high-performance composites.

Comparative Performance

Polymers derived from this ester may exhibit superior thermal stability compared to ethyl acrylate-based materials. For example, a copolymer with styrene could demonstrate a TgT_g increase of 10–15°C due to the dioxolane’s rigid structure .

Future Research Directions

  • Polymerization Kinetics: Detailed studies on reaction rates and molecular weight distributions.

  • Copolymer Development: Blending with monomers like vinyl acetate or acrylonitrile.

  • Biodegradability: Assessing environmental impact and decomposition pathways.

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